6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
Description
6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline derivative characterized by methoxy substitutions at positions 6 and 7 of the isoquinoline core. The molecule features a 2-(2-methoxybenzoyl) group at position 2 and a 1-[(2-methoxyphenoxy)methyl] substituent at position 1. These structural modifications distinguish it from simpler tetrahydroisoquinoline derivatives and influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO6/c1-30-22-10-6-5-9-19(22)27(29)28-14-13-18-15-25(32-3)26(33-4)16-20(18)21(28)17-34-24-12-8-7-11-23(24)31-2/h5-12,15-16,21H,13-14,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIVTBJXDJZAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline (often abbreviated as DM-TIQ) is a member of the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of DM-TIQ, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
DM-TIQ can be synthesized through a multi-step process involving the reaction of various methoxy-substituted phenolic compounds. The synthesis typically begins with the formation of a chalcone intermediate followed by cyclization to create the tetrahydroisoquinoline structure. The detailed synthesis process includes:
-
Formation of Chalcone :
- Reacting 2,3-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of a base.
-
Cyclization :
- The chalcone is treated with 1H-1,2,4-triazol-5-amine to form the target compound through a condensation reaction.
-
Purification :
- The crude product is purified via recrystallization techniques.
Anticancer Properties
Recent studies have focused on the anticancer potential of DM-TIQ and its derivatives. A series of compounds derived from DM-TIQ were evaluated for their cytotoxic effects against cancer cell lines such as K562 and K562/A02. Notably:
- Cytotoxicity Assay : The MTT assay revealed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.65 to 0.96 μM, indicating their potential as effective anticancer agents against multidrug-resistant cancer cells .
The mechanism of action for DM-TIQ involves inhibition of P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer therapy. By inhibiting P-gp, DM-TIQ enhances the accumulation of chemotherapeutic agents within cancer cells.
Neuroprotective Effects
In addition to its anticancer properties, DM-TIQ has shown neuroprotective effects in various models:
- Catechol O-Methyltransferase (COMT) Inhibition : Research indicates that DM-TIQ derivatives can act as inhibitors of COMT, which is involved in the metabolism of catecholamines . This property may have implications for treating neurological disorders where catecholamine levels are disrupted.
Study 1: Evaluation of Anticancer Activity
A study conducted on a series of DM-TIQ derivatives demonstrated their efficacy against K562/A02 cells. The results showed that specific modifications on the tetrahydroisoquinoline core could enhance anticancer activity while maintaining low cytotoxicity towards normal cells.
| Compound | IC50 (μM) | P-gp Inhibition Ratio |
|---|---|---|
| 6e | 0.66 | 24.13 |
| 6h | 0.65 | 24.50 |
| 7c | 0.96 | 16.59 |
Study 2: Neuroprotective Potential
Another investigation assessed the neuroprotective effects of DM-TIQ in models of oxidative stress-induced neuronal damage. Results indicated that DM-TIQ significantly reduced neuronal apoptosis and oxidative stress markers.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Tetrahydroisoquinoline Derivatives
Notes:
- The target compound’s 2-methoxybenzoyl group introduces steric bulk and electron-withdrawing effects compared to simpler substituents (e.g., phenyl, methyl, or halogen). This may enhance binding to aromatic receptor pockets or reduce metabolic degradation .
- The 1-[(2-methoxyphenoxy)methyl] substituent is structurally distinct from analogs with alkyl or aryl groups at position 1 (e.g., thiophenyl or benzyl). This substitution likely increases hydrophobicity and influences blood-brain barrier penetration .
Key Observations :
- The target compound’s synthesis may employ Pd-catalyzed cross-coupling (e.g., Suzuki reaction) to introduce the 2-methoxybenzoyl group, similar to and .
Table 3: Activity Profiles of Structural Analogs
Physicochemical Properties and ADME
- Molecular Weight : Estimated ~453.5 g/mol (higher than most analogs due to bulky substituents).
- Lipophilicity (logP) : Predicted to be moderate (~3.5–4.0) due to methoxy and benzoyl groups, favoring membrane permeability .
- Metabolism: Likely undergoes hepatic oxidation (CYP450) and O-demethylation, similar to other methoxy-substituted isoquinolines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
